tert-Butyl 4-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate
CAS No.:
Cat. No.: VC13722809
Molecular Formula: C13H17BrN2O2
Molecular Weight: 313.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H17BrN2O2 |
---|---|
Molecular Weight | 313.19 g/mol |
IUPAC Name | tert-butyl 4-bromo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate |
Standard InChI | InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-7-5-9-10(14)4-6-15-11(9)8-16/h4,6H,5,7-8H2,1-3H3 |
Standard InChI Key | DGCJSOGIEALZBS-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC2=C(C=CN=C2C1)Br |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C=CN=C2C1)Br |
Introduction
Structural and Physicochemical Properties
Core Structure and Substituents
The compound features:
-
Naphthyridine backbone: A fused pyridine ring system with two nitrogen atoms at positions 1 and 7.
-
Partial saturation: Dihydro groups at positions 5 and 8, reducing aromaticity and influencing reactivity .
-
Functional groups:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₇BrN₂O₂ | |
Molecular Weight | 313.19 g/mol | |
Density (Predicted) | 1.398 ± 0.06 g/cm³ | |
Boiling Point (Predicted) | 392.0 ± 42.0°C |
Synthesis and Reactivity
Storage Recommendations:
Research Findings and Challenges
Synthetic Optimization
-
Yield improvement: Reaction conditions (e.g., temperature, solvent choice) significantly impact bromination efficiency. Polar solvents like DMF are often preferred .
-
Purity control: Column chromatography is essential to isolate the desired regioisomer from competing products .
Biological Activity Data
While direct data on this compound is limited, related naphthyridines (e.g., BAY-091, BAY-297) show:
Future Directions
Medicinal Chemistry Applications
-
Kinase inhibitor development: Modification of the bromine group with aryl or heteroaryl groups to enhance selectivity .
-
Prodrug design: Cleavage of the tert-butyl ester in vivo to release active carboxylic acid derivatives .
Synthetic Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume